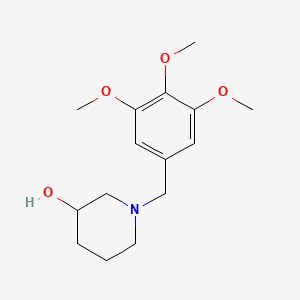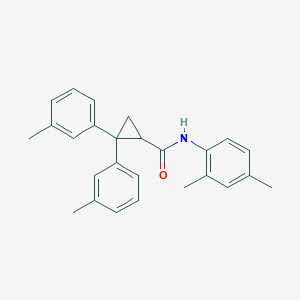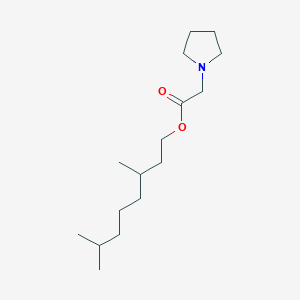![molecular formula C26H30N2O3 B5219997 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, also known as EMD-386088, is a novel and potent antagonist of the dopamine D1 receptor. It was first synthesized by scientists at Merck Research Laboratories in the early 2000s and has since been the subject of extensive research due to its potential therapeutic applications.
作用机制
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide acts as a potent and selective antagonist of the dopamine D1 receptor, which is involved in several physiological processes, including movement, reward, and motivation. By blocking the action of dopamine at this receptor, 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has the potential to modulate these processes and improve symptoms associated with various disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide can modulate dopamine release in the striatum, a brain region involved in movement and reward. It has also been shown to reduce cocaine-induced dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been shown to reduce L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment.
实验室实验的优点和局限性
One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in laboratory experiments is its potency and selectivity for the dopamine D1 receptor. This allows for more precise modulation of dopamine signaling in the brain. However, one limitation is that its effects may not be generalizable to humans, as animal models may differ in their response to the drug.
未来方向
There are several potential future directions for research on 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models. Additionally, further research could investigate the potential use of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in the treatment of other disorders, such as schizophrenia and depression, which are also thought to involve dopamine signaling abnormalities. Finally, future studies could investigate the safety and efficacy of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in humans, with the ultimate goal of developing it as a therapeutic agent.
合成方法
The synthesis of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves several steps, beginning with the reaction of 5-ethyl-2-furaldehyde with ethyl acetoacetate to form 5-ethyl-2-furylmethylidene ethyl acetoacetate. This intermediate is then reacted with 3'-methoxy-2-biphenylcarboxaldehyde to form 1-(5-ethyl-2-furyl)-2-(3'-methoxy-2-biphenyl)ethylidene ethyl acetoacetate. The final step involves the reaction of this intermediate with piperidinecarboxylic acid to form 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide.
科学研究应用
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. For example, it has been investigated as a potential treatment for Parkinson's disease, as dopamine D1 receptor antagonists have been shown to improve motor symptoms in animal models of the disease. It has also been studied for its potential use in drug addiction treatment, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[(5-ethylfuran-2-yl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-3-21-11-12-23(31-21)18-28-15-13-19(14-16-28)26(29)27-25-10-5-4-9-24(25)20-7-6-8-22(17-20)30-2/h4-12,17,19H,3,13-16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANELVGSQBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)
![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)

![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)


